molecular formula C9H15NO2 B6633205 N-(3-ethoxycyclobutyl)prop-2-enamide

N-(3-ethoxycyclobutyl)prop-2-enamide

Cat. No.: B6633205
M. Wt: 169.22 g/mol
InChI Key: VLSJZCMGUZSUHG-UHFFFAOYSA-N
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Description

N-(3-Ethoxycyclobutyl)prop-2-enamide is an acrylamide derivative characterized by a cyclobutane ring substituted with an ethoxy group at the 3-position and a prop-2-enamide moiety. Its unique cyclobutyl substituent distinguishes it from phenyl- or aryl-substituted acrylamides, suggesting distinct physicochemical and biological properties .

Properties

IUPAC Name

N-(3-ethoxycyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-7-5-8(6-7)12-4-2/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJZCMGUZSUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxycyclobutyl)prop-2-enamide typically involves the reaction of 3-ethoxycyclobutanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxycyclobutyl)prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethoxycyclobutyl)prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxycyclobutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

  • Ethoxy substituent : Enhances lipophilicity compared to hydroxyl or methoxy groups, possibly affecting membrane permeability.
  • Prop-2-enamide group : A conjugated system common in bioactive amides, facilitating interactions with biological targets via hydrogen bonding and π-stacking.

Comparison with Natural Acrylamide Derivatives

Table 1: Anti-Inflammatory Acrylamides from Lycium Species
Compound Name Substituents IC₅₀ (μM) Source Reference
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-hydroxy-3-methoxyphenyl; 2-(4-hydroxyphenyl)-2-methoxyethyl 17.00±1.11 Lycium barbarum
Moupinamide (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide N/A B. diffusa
N-trans-Feruloyltyramine Feruloyl group; tyramine backbone <17.21 Lycium yunnanense

Key Observations :

  • Substituent Effects : Hydroxyl and methoxy groups on aromatic rings correlate with enhanced anti-inflammatory activity. For example, compound 1 in Table 1 (IC₅₀ = 17.00 μM) outperforms the positive control quercetin (IC₅₀ = 17.21 μM) due to its optimized substitution pattern .

Key Observations :

  • Electron-Withdrawing Groups: Cyano and difluoromethoxy substituents (e.g., in ) increase metabolic stability but may reduce solubility compared to ethoxy or hydroxyl groups .
  • Synthetic Accessibility : Chemoenzymatic methods () enable modular synthesis of acrylamides, though cyclobutyl-containing analogs like N-(3-ethoxycyclobutyl)prop-2-enamide may require specialized ring-forming strategies .

Research Implications and Gaps

  • Anti-Inflammatory Potential: While this compound’s activity remains uncharacterized, structural parallels to active compounds (e.g., Moupinamide) suggest promise. Its ethoxy group could balance lipophilicity and bioavailability relative to polar hydroxylated analogs .
  • Pharmacokinetic Considerations: The cyclobutyl group’s strain and conformation may influence binding to cyclooxygenase (COX) or nitric oxide synthase (NOS) targets, warranting molecular docking studies.
  • Synthetic Challenges: Current evidence lacks protocols for cyclobutyl-containing acrylamides, highlighting a need for novel methodologies (e.g., ring-closing metathesis) .

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